molecular formula C15H18O3 B15192544 4,7-Nonadiene-1,6-dione, 1-(3-furanyl)-4,8-dimethyl-, (Z)- CAS No. 92448-65-2

4,7-Nonadiene-1,6-dione, 1-(3-furanyl)-4,8-dimethyl-, (Z)-

Cat. No.: B15192544
CAS No.: 92448-65-2
M. Wt: 246.30 g/mol
InChI Key: BPECSJWVNSQYFV-XFXZXTDPSA-N
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Description

The compound 4,7-Nonadiene-1,6-dione, 1-(3-furanyl)-4,8-dimethyl-, (Z)- is a structurally complex diketone featuring a nine-carbon backbone (nonadiene) with conjugated double bonds (4,7-positions), two ketone groups (1,6-positions), a 3-furanyl substituent, and methyl groups at positions 4 and 7. The (Z)-stereochemistry indicates a specific geometric isomerism at the double bond(s). This compound likely belongs to a broader class of furan-containing diketones studied for their roles in natural product biosynthesis, flavor chemistry, or synthetic intermediates.

Properties

CAS No.

92448-65-2

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(4Z)-1-(furan-3-yl)-4,8-dimethylnona-4,7-diene-1,6-dione

InChI

InChI=1S/C15H18O3/c1-11(2)8-14(16)9-12(3)4-5-15(17)13-6-7-18-10-13/h6-10H,4-5H2,1-3H3/b12-9-

InChI Key

BPECSJWVNSQYFV-XFXZXTDPSA-N

Isomeric SMILES

CC(=CC(=O)/C=C(/C)\CCC(=O)C1=COC=C1)C

Canonical SMILES

CC(=CC(=O)C=C(C)CCC(=O)C1=COC=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists several structurally analogous compounds with distinct functional groups, chain lengths, and substituents.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) CAS Number Chain Length Functional Groups Substituents Key Differences
4,7-Nonadiene-1,6-dione, 1-(3-furanyl)-4,8-dimethyl-, (Z)- Not explicitly listed 9 carbons 1,6-diketone; conjugated diene (4,7) 3-furanyl; 4,8-dimethyl; (Z)-stereo Unique diene system; stereospecificity
(4S)-1-(furan-3-yl)-4,8-dimethylnonane-1,6-dione 19479-15-3 9 carbons 1,6-diketone 3-furanyl; 4,8-dimethyl; (4S)-stereo Single bonds vs. conjugated diene; stereochemistry
1-(3-furanyl)-1,4-pentanedione 496-06-0 5 carbons 1,4-diketone 3-furanyl Shorter chain; no methyl groups
1-(furan-3-yl)-4-phenylbutane-1,4-dione 142896-19-3 4 carbons 1,4-diketone 3-furanyl; phenyl at C4 Aromatic phenyl substituent
1,4-butanedione, 1,4-di-3-furanyl 62381-29-7 4 carbons 1,4-diketone Dual 3-furanyl groups Symmetric furan substitution
1-nonanone, 1-(3-furanyl) 71263-43-9 9 carbons Single ketone (C1) 3-furanyl Monoketone vs. diketone

Key Findings from Structural Analysis

Chain Length and Functional Groups: The target compound and (4S)-1-(furan-3-yl)-4,8-dimethylnonane-1,6-dione share a nine-carbon backbone and 1,6-diketone groups. However, the absence of conjugated double bonds in the latter (evidenced by "nonane" vs. "nonadiene") suggests divergent reactivity, particularly in cyclization or electrophilic addition pathways .

Substituent Effects :

  • The 4,8-dimethyl groups in the target compound and CAS 19479-15-3 enhance steric hindrance compared to unmethylated analogs (e.g., CAS 496-06-0). This could influence solubility, crystallization behavior, or biological activity.
  • The phenyl group in 1-(furan-3-yl)-4-phenylbutane-1,4-dione (CAS 142896-19-3) introduces aromaticity, which may alter electronic properties and binding affinity in receptor-based studies.

Stereochemical and Geometric Considerations :

  • The (Z)-configuration in the target compound implies cis geometry at the double bond, affecting molecular polarity and intermolecular interactions. In contrast, the (4S)-stereochemistry in CAS 19479-15-3 highlights chiral center-driven enantioselectivity, relevant to asymmetric synthesis or enzymatic recognition.

Notes on Data Limitations

  • The CAS number for the target compound remains unconfirmed in the evidence, necessitating further verification.
  • Structural comparisons rely on supplier-provided data (CAS 19479-15-3 and others), which may lack experimental details such as spectroscopic or thermodynamic properties .
  • The (Z)-configuration and conjugated diene system in the target compound warrant dedicated synthetic and computational studies to resolve ambiguities.

Q & A

Q. How can researchers investigate the compound’s photodegradation pathways?

  • Methodological Answer : Expose samples to UV-Vis light (300–800 nm) in a photoreactor. Analyze degradation products via high-resolution MS (HRMS) and propose pathways using isotope labeling (e.g., 18^{18}O₂) to track oxygen incorporation .

Key Recommendations for Methodological Rigor

  • Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings .
  • Iterative Design : Use pilot studies to refine synthetic protocols before full-scale experiments .
  • Ethical Reporting : Disclose all synthetic byproducts and analytical limitations (e.g., undetected volatiles) .

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